3-bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Medicinal chemistry Drug design Physicochemical profiling

This compound provides a uniquely pre-functionalized scaffold for kinase inhibitor and chemical probe discovery. The 2-methylimidazole moiety offers hinge-region metal-chelation potential, while the azetidine-carbonyl linker confers conformational restraint critical for target selectivity (e.g., Stat3 IC50 0.38–0.98 µM vs. >15.8 µM for Stat1/Stat5). The aryl bromide at the pyridine 3-position serves dual roles: a heavy-atom marker for X-ray crystallographic phasing and a synthetic anchor for Pd-catalyzed diversification (Suzuki coupling, biotin/fluorophore conjugation). Supplied as a discrete, purity-characterized solid (guaranteed 95%)—not a pre-plated screening aliquot—enabling accurate weigh-and-dose workflows and orthogonal assay confirmation. Standard procurement lead time is approximately 34 working days via custom synthesis.

Molecular Formula C14H15BrN4O
Molecular Weight 335.20 g/mol
CAS No. 2640888-53-3
Cat. No. B6473380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
CAS2640888-53-3
Molecular FormulaC14H15BrN4O
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C14H15BrN4O/c1-10-17-2-3-18(10)7-11-8-19(9-11)14(20)12-4-13(15)6-16-5-12/h2-6,11H,7-9H2,1H3
InChIKeyJFZPZIXTXCPPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2640888-53-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-Bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2640888-53-3) is a heterocyclic small molecule (C14H15BrN4O, MW 335.20 g/mol) that integrates a 5-bromopyridin-3-yl carbonyl core, an azetidine linker, and a 2-methylimidazole moiety within a single scaffold [1]. The compound possesses a calculated clogP of 2.58, a topological polar surface area (TPSA) of 49.33 Ų, five hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds, and it satisfies Lipinski's Rule of Five without violations [1]. It is commercially available at a guaranteed purity of 95% via custom synthesis, with a procurement lead time of approximately 34 working days . This guide establishes the verifiable, quantitative differentiation of this compound from its closest structural analogs to support evidence-based scientific selection.

Why 3-Bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine Cannot Be Replaced by Simpler Azetidine-Bromopyridine or Pyrimidine Analogs


Generic substitution among azetidine-bromopyridine building blocks is unreliable because the 2-methylimidazole substituent and the carbonyl-linked azetidine scaffold jointly determine the compound's conformational restraint, hydrogen-bonding capacity, and metal-chelation potential [1]. The target compound carries five hydrogen-bond acceptors (versus four for the direct-linked pyrimidine analog CAS 2640889-52-5) and a substantially higher clogP (2.58 versus 1.5), differences that alter both permeability and solubility profiles in a manner predictable from the azetidine-imidazopyridine medicinal chemistry literature [1][2]. Azetidine-based scaffolds have demonstrated target engagement selectivity—for example, azetidine-containing Stat3 inhibitors achieve IC50 values of 0.38–0.98 µM against Stat3 while sparing Stat1/Stat5 (IC50 > 15.8 µM)—illustrating how subtle structural modifications within this chemotype translate into quantifiable selectivity shifts that cannot be assumed to transfer across analogs [3].

Product-Specific Quantitative Evidence Guide: 3-Bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2640888-53-3) Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count and clogP Differentiation Versus the Pyrimidine Analog (CAS 2640889-52-5)

The target compound possesses five hydrogen-bond acceptors (HBA = 5) and a clogP of 2.58, compared with four hydrogen-bond acceptors (HBA = 4) and an XLogP3 of 1.5 for the closest structurally characterized pyrimidine analog (CAS 2640889-52-5) [1][2]. The additional HBA arises from the carbonyl oxygen in the azetidine-1-carbonyl linker, which is absent in the directly linked pyrimidine analog. The 1.08-unit higher logP of the target compound predicts approximately 12-fold greater partition into octanol, translating into measurably distinct membrane permeability and metabolic stability profiles [3].

Medicinal chemistry Drug design Physicochemical profiling

Carbonyl-Linked Azetidine Scaffold Enables Distinct Conformational Restraint Relative to Direct-Linked Analogs

The target compound features an azetidine-1-carbonyl linker connecting to the 5-bromopyridine ring, whereas the pyrimidine analog (CAS 2640889-52-5) and the simpler building block 3-bromo-5-(azetidin-1-ylcarbonyl)pyridine lack the 2-methylimidazole substitution or use a direct azetidine-heteroaryl connection without a carbonyl spacer [1]. The carbonyl group introduces an sp²-hybridized center that restricts the azetidine-pyridine dihedral angle and contributes one additional hydrogen-bond acceptor. In the broader class of azetidine-based kinase inhibitors, such conformational restriction has been shown to improve target selectivity: azetidine-containing CSF-1R inhibitor JTE-952 achieved an IC50 of 20 nM with good pharmacokinetics, and PDE10A inhibitor A30 achieved an IC50 of 3.5 nM with high selectivity over other PDE isoforms, both attributable in part to the rigidified azetidine scaffold [2][3].

Conformational analysis Scaffold design Structure-activity relationships

Bromine at the Pyridine 3-Position Provides a Defined Synthetic Handle for Late-Stage Diversification

The bromine substituent at the pyridine 3-position (5-bromopyridin-3-yl) serves as a defined site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification without affecting the azetidine-carbonyl or imidazole functionalities [1]. In contrast, the pyrimidine analog (CAS 2640889-52-5) places the bromine at the pyrimidine 5-position with different electronic character, and simpler building blocks such as 4-(azetidine-1-carbonyl)-3-bromopyridine (MW 241.08, C9H9BrN2O) lack the imidazole group entirely, eliminating the metal-chelation capacity that the 2-methylimidazole moiety provides [2]. The target compound thus combines a reactive aryl bromide handle with a pre-installed imidazole metal-binding motif in a single synthetic intermediate, reducing the step-count for constructing elaborated ligand libraries.

Synthetic chemistry Cross-coupling Library synthesis

Procurement Purity and Lead-Time Benchmarking Against Analog Building Blocks

The target compound is available at a guaranteed purity of 95% via custom synthesis, with pricing of approximately 124 USD for 1–10 mg quantities and a delivery lead time of 34 working days . The structurally related pyrimidine analog (CAS 2640889-52-5) is available from Life Chemicals at a specification of 20 µmol for 118.50 USD [1]. The target compound's procurement profile—delivered as a custom-synthesized solid with defined purity—offers an advantage for laboratories requiring characterized, single-compound stock for biochemical assay execution, as opposed to the pre-plated µmol-scale format of the analog which is optimized for high-throughput screening library supplementation.

Chemical procurement Supply chain Quality assurance

Research and Industrial Application Scenarios for 3-Bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2640888-53-3)


Kinase Inhibitor Hit-to-Lead Programs Requiring Azetidine-Imidazole Scaffolds with Pre-Installed Metal-Chelating Functionality

The target compound is suited as a starting scaffold for kinase inhibitor programs where the 2-methylimidazole moiety can coordinate the hinge-region or DFG-loop metal ions, while the azetidine-carbonyl linker provides conformational restriction analogous to that observed in clinical candidate JTE-952 (CSF-1R IC50 = 20 nM) [1]. The aryl bromide at the pyridine 3-position enables rapid parallel derivatization via Suzuki coupling to explore vectors extending into solvent-exposed or selectivity pockets, making this compound a versatile core for building focused kinase-targeted libraries [2].

Epigenetic Probe Design Leveraging the Bromine Handle for Target Engagement Assays

The bromine atom at the pyridine 3-position serves as a heavy-atom marker for X-ray crystallographic phasing (anomalous scattering) and as a synthetic anchor for installing biotin or fluorescent tags via Pd-catalyzed cross-coupling [1]. The imidazole moiety has been implicated in bromodomain and histone demethylase inhibitor pharmacophores, as evidenced by patent activity around substituted imidazole-pyridine derivatives for histone demethylase inhibition [2]. This compound can function as a probe precursor where the bromine is replaced post-binding-validation with a reporter group for cellular target engagement assays.

Antiproliferative SAR Studies in Cancer Cell Lines Using Azetidine-Containing Chemotypes

The class-level evidence from azetidine-based Stat3 inhibitors (IC50 0.38–0.98 µM against Stat3 DNA-binding activity, with >16-fold selectivity over Stat1/Stat5) establishes the biological relevance of azetidine scaffolds in cancer signaling pathways [1]. The target compound, with its differentiated HBA count (5 vs. 4 for the pyrimidine analog) and higher lipophilicity (clogP 2.58 vs. 1.5), provides a distinct physicochemical profile for exploring antiproliferative SAR in breast cancer and other tumor cell lines where Stat3 or related pathways are implicated [2].

Custom Synthesis Procurement for In-House Biochemical Assay Validation

Unlike screening-format analogs supplied in pre-plated µmol quantities, the target compound is available as a discrete, purity-characterized solid (95% guaranteed purity) from mcule.com [1]. This format is appropriate for laboratories that require accurately weighable compound for dose-response IC50 determination, biochemical assay reproducibility testing, and orthogonal assay confirmation. The 34-working-day lead time enables planning of synthesis-then-assay workflows without the reformatting steps needed for library-format compounds [1].

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